molecular formula C15H19NO3S B275369 N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide

N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide

Cat. No. B275369
M. Wt: 293.4 g/mol
InChI Key: SKLLYVNCZPGLCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide, also known as FTS, is a sulfonamide compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell growth and survival. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the activation of STAT3, a transcription factor that is involved in cell proliferation and survival. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cell survival.
Biochemical and Physiological Effects
N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has also been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative diseases. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to have a variety of applications in different fields of research, making it a versatile compound. However, one of the limitations of using N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in experiments.

Future Directions

There are several potential future directions for research involving N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide. One area of research could be the development of more efficient synthesis methods for N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide, which could make it more accessible for use in experiments. Another area of research could be the development of N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide analogs that have improved efficacy and fewer side effects. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide could be studied further for its potential use in combination therapies for cancer and other diseases. Finally, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide could be studied for its potential use in the treatment of viral infections, as it has been shown to inhibit the replication of certain viruses.

Synthesis Methods

N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-furylmethylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The resulting product is then purified through recrystallization to obtain N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide in its pure form.

Scientific Research Applications

N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been studied extensively for its potential use in scientific research. It has been found to have a variety of applications in the fields of cancer research, neuroscience, and immunology. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-furylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide has also been shown to modulate the immune system and has been studied for its potential use in the treatment of autoimmune diseases.

properties

Molecular Formula

C15H19NO3S

Molecular Weight

293.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2,3,4,5-tetramethylbenzenesulfonamide

InChI

InChI=1S/C15H19NO3S/c1-10-8-15(13(4)12(3)11(10)2)20(17,18)16-9-14-6-5-7-19-14/h5-8,16H,9H2,1-4H3

InChI Key

SKLLYVNCZPGLCX-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CO2

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NCC2=CC=CO2

Origin of Product

United States

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